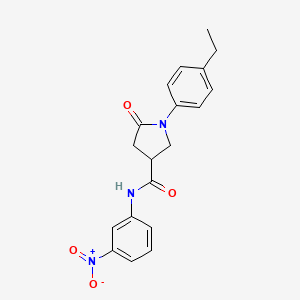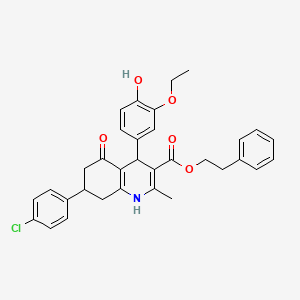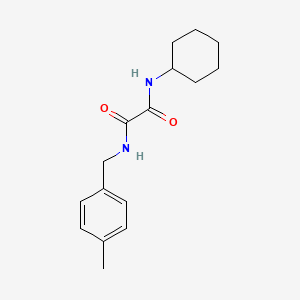
2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone, also known as MPQ, is a chemical compound that belongs to the class of quinazolinones. It has been studied for its potential applications in medicinal chemistry as a drug candidate for various diseases.
作用機序
The mechanism of action of 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, it has been proposed that 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone exerts its anticancer activity by inducing apoptosis through the activation of caspase enzymes. 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has also been shown to inhibit the activity of fungal enzymes, such as lanosterol 14-α-demethylase, which is involved in the biosynthesis of ergosterol. This inhibition leads to the disruption of the fungal cell membrane and subsequent cell death. The exact mechanism of 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone's anticonvulsant activity is still under investigation.
Biochemical and Physiological Effects:
2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been shown to have both biochemical and physiological effects. It has been found to decrease the expression of proteins involved in cell proliferation and increase the expression of proteins involved in apoptosis in cancer cells. In addition, 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been shown to decrease the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell damage. 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has also been shown to have anticonvulsant effects by reducing the activity of voltage-gated sodium channels in neurons.
実験室実験の利点と制限
One advantage of using 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its broad range of potential applications, including anticancer, antifungal, and anticonvulsant activities. 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone is also relatively easy to synthesize and has been optimized to achieve high yields with good purity. However, one limitation of using 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone. One direction is to investigate its potential as a drug candidate for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the mechanism of action of 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone in more detail, particularly its anticonvulsant activity. Additionally, the development of more efficient synthesis methods and the optimization of its solubility could lead to the development of more effective 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone-based drugs.
合成法
The synthesis of 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone can be achieved through various methods. One of the most common methods is the reaction of 4-methylbenzaldehyde and phenylacetonitrile in the presence of potassium tert-butoxide. The resulting product is then subjected to a reduction reaction using sodium borohydride to obtain 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone. This method has been optimized to achieve a high yield of 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone with good purity.
科学的研究の応用
2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and anticonvulsant activities. 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been tested against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer, and has been found to induce apoptosis in these cells. In addition, 2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone has been shown to inhibit the growth of fungi, such as Candida albicans, and to have anticonvulsant activity in animal models.
特性
IUPAC Name |
2-(4-methylphenyl)-3-phenyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-15-11-13-16(14-12-15)20-22-19-10-6-5-9-18(19)21(24)23(20)17-7-3-2-4-8-17/h2-14,20,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJJWBNXBPCRIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904002 |
Source


|
| Record name | 2,3-Dihydro-2-(4-methylphenyl)-3-phenyl-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenyl)-3-phenyl-2,3-dihydro-4(1H)-quinazolinone | |
CAS RN |
351505-16-3 |
Source


|
| Record name | 2,3-Dihydro-2-(4-methylphenyl)-3-phenyl-4(1H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperidine](/img/structure/B5185008.png)
![1-(4-chlorophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B5185020.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5185027.png)

![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]methanamine](/img/structure/B5185038.png)
![1-cyclohexyl-4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]piperazine](/img/structure/B5185040.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B5185053.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5185060.png)

![1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate](/img/structure/B5185079.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-phenylpropanamide](/img/structure/B5185085.png)
![3-[(benzylamino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5185092.png)
